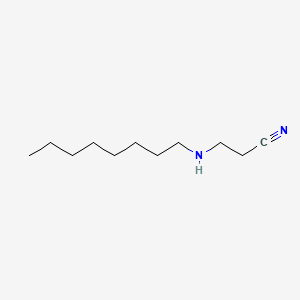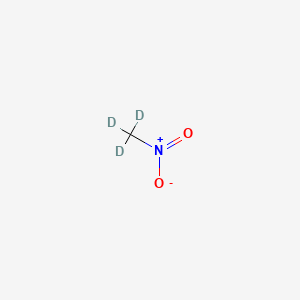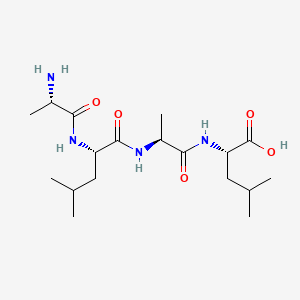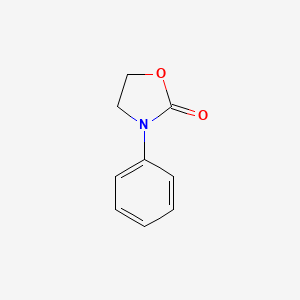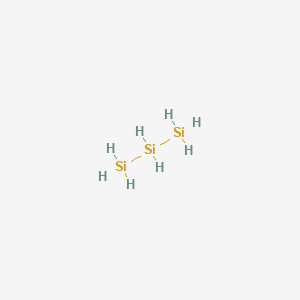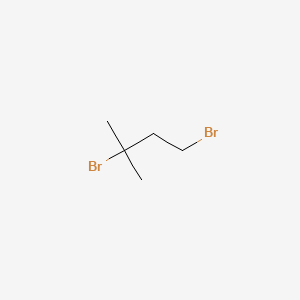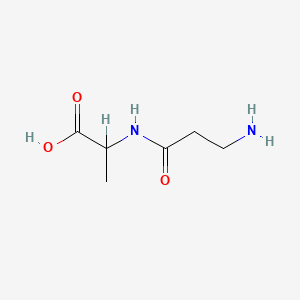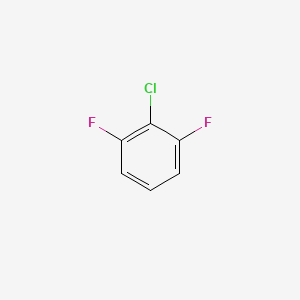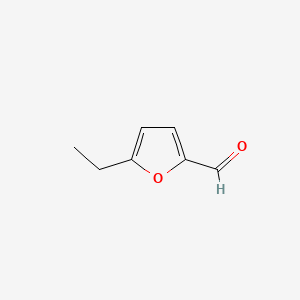
5-Ethyl-2-furaldehyde
Overview
Description
5-Ethyl-2-furaldehyde, also known as 5-ethylfurfural or 5-ethyl-2-furancarboxaldehyde, is an organic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . This compound is a derivative of furan and contains an aldehyde functional group, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
It is known that furan derivatives, such as 5-ethyl-2-furaldehyde, often interact with various enzymes and proteins within the body .
Mode of Action
It has been used in the synthesis of n-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives , suggesting that it may participate in reactions involving nucleophilic attack on its carbonyl group .
Biochemical Pathways
For instance, furfural, a related compound, is transformed into furfuryl alcohol via metal-doped catalysed hydrogenation, serving as a precursor to form ethyl levulinate .
Pharmacokinetics
Its molecular weight of 1241372 suggests that it may be absorbed and distributed throughout the body
Result of Action
It is known that furan derivatives can have various effects on cellular processes, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility may cause it to accumulate in low areas, potentially leading to explosive concentrations . Additionally, it is generally non-hazardous to water
Biochemical Analysis
Biochemical Properties
Furfural, a related compound, has been shown to undergo various reactions, including the formation of di-furyl ketonic aldehyde and trifurylic dialdehyde in the initial stages of polymerisation . It’s plausible that 5-Ethyl-2-furaldehyde may exhibit similar reactivity patterns.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It’s possible that it may be involved in similar pathways as other furanic compounds. For instance, furfural is known to undergo various transformations, including reduction to furfuryl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-furaldehyde can be synthesized through several methods. One common approach involves the reaction of furfural with ethylmagnesium bromide, followed by oxidation . Another method includes the catalytic hydrogenation of 5-ethyl-2-furancarboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic decarbonylation of 5-ethyl-2-furancarboxylic acid using a palladium catalyst under high pressure and temperature conditions . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-furaldehyde undergoes several types of chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 5-Ethyl-2-furancarboxylic acid.
Reduction: 5-Ethyl-2-furfuryl alcohol.
Substitution: Various substituted furfural derivatives.
Scientific Research Applications
5-Ethyl-2-furaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Furfural: Similar structure but lacks the ethyl group at the 5-position.
5-Methyl-2-furaldehyde: Contains a methyl group instead of an ethyl group at the 5-position.
5-Hydroxymethyl-2-furaldehyde: Contains a hydroxymethyl group at the 5-position.
Uniqueness
5-Ethyl-2-furaldehyde is unique due to its ethyl substitution at the 5-position, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-ethylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGZBXFWQHBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177643 | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-10-4 | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYH2MYA6S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

